(2-Phenylethyl)phosphonic acid chemical properties and structure
(2-Phenylethyl)phosphonic acid chemical properties and structure
An In-depth Technical Guide to (2-Phenylethyl)phosphonic Acid: Chemical Properties, Structure, and Applications
This technical guide provides a comprehensive overview of (2-Phenylethyl)phosphonic acid, also known as phenethylphosphonic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of this versatile organophosphorus compound. This document delves into the molecule's structural attributes, chemical properties, spectroscopic signature, and its roles as an enzyme inhibitor, corrosion inhibitor, and a building block for advanced materials.
Introduction to (2-Phenylethyl)phosphonic Acid
(2-Phenylethyl)phosphonic acid belongs to the class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. This structural feature imparts significant chemical and thermal stability compared to phosphate esters (C-O-P). The phosphonic acid moiety, -P(O)(OH)₂, is a strong diprotic acid and an excellent metal chelator. Its tetrahedral geometry and ability to act as a non-hydrolyzable mimic of the phosphate group make it a valuable pharmacophore in medicinal chemistry. Furthermore, its capacity to form robust bonds with metal oxide surfaces has led to its use in materials science for surface functionalization and corrosion inhibition.
Molecular Structure and Chemical Properties
The unique characteristics of (2-Phenylethyl)phosphonic acid stem from the combination of a hydrophobic phenethyl group and a polar, acidic phosphonic acid headgroup.
Structural Analysis
The molecule consists of a phenyl ring connected by a two-carbon ethyl linker to a phosphonic acid group. The phosphorus center is tetrahedral, featuring one P=O double bond, two P-OH single bonds, and one P-C single bond. The presence of the P-C bond makes the compound highly resistant to chemical and enzymatic hydrolysis compared to its phosphate ester counterparts.
Caption: 2D and 3D representations of (2-Phenylethyl)phosphonic acid.
Physicochemical Properties
A summary of the key physicochemical properties of (2-Phenylethyl)phosphonic acid is provided in the table below. The acidity of phosphonic acids is a key feature; they are strong acids with two distinct dissociation constants (pKa₁ and pKa₂).
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁O₃P | [1] |
| Molecular Weight | 186.14 g/mol | [1] |
| CAS Number | 4672-30-4 | [1] |
| Appearance | White to light yellow powder/crystal | Commercial Suppliers |
| Melting Point | 136-140 °C | Commercial Suppliers |
| pKa₁ (estimated) | ~1.5 - 2.5 | [2][3][4] |
| pKa₂ (estimated) | ~7.0 - 8.0 | [2][3][4] |
| LogP (calculated) | 0.408 |
Synthesis of (2-Phenylethyl)phosphonic Acid
The synthesis of (2-Phenylethyl)phosphonic acid is typically achieved via a two-step process, starting with the formation of a phosphonate ester, followed by hydrolysis to the free acid. This approach is versatile and widely applicable for a range of phosphonic acids.
Caption: General synthetic workflow for (2-Phenylethyl)phosphonic acid.
Step 1: Michaelis-Arbuzov Reaction
The first step involves the reaction of a phenethyl halide (e.g., 2-phenylethyl bromide) with a trialkyl phosphite, most commonly triethyl phosphite. This reaction proceeds via a nucleophilic attack of the phosphorus on the alkyl halide, followed by dealkylation of the resulting phosphonium salt to yield the phosphonate ester.[5][6][7]
Experimental Protocol: Synthesis of Diethyl (2-Phenylethyl)phosphonate
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add 2-phenylethyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).
-
Reaction: Heat the mixture to reflux (typically 150-160 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: The reaction progress can be monitored by observing the distillation of the ethyl bromide byproduct or by TLC/³¹P NMR analysis of aliquots. The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure.
-
Purification: The crude diethyl (2-phenylethyl)phosphonate can be purified by vacuum distillation to yield a colorless oil.
Step 2: Hydrolysis of the Phosphonate Ester
The most common and robust method for converting the diethyl phosphonate ester to the final phosphonic acid is through acid-catalyzed hydrolysis.[8][9][10]
Experimental Protocol: Hydrolysis to (2-Phenylethyl)phosphonic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the diethyl (2-phenylethyl)phosphonate (1.0 eq) with concentrated hydrochloric acid (e.g., 6 M to 12 M).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction typically requires 12-24 hours for complete hydrolysis.
-
Monitoring: The progress can be monitored by ³¹P NMR, observing the shift from the phosphonate ester signal to the phosphonic acid signal.[11]
-
Work-up: After the reaction is complete, cool the solution. The solvent (water and excess HCl) is removed under reduced pressure. To ensure all HCl is removed, the residue can be co-evaporated with water or toluene multiple times.
-
Purification: The resulting crude solid is often pure enough for many applications. It can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol or toluene) to yield (2-Phenylethyl)phosphonic acid as a white crystalline solid.
Spectroscopic Characterization
Definitive structural confirmation of (2-Phenylethyl)phosphonic acid is achieved through a combination of spectroscopic techniques. While a complete dataset for this specific molecule is not available in the cited literature, the following represents the expected and characteristic data based on analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For alkylphosphonic acids, the most prominent bands are related to the P(O)(OH)₂ group.[12][13][14][15]
Representative IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| 2800-3000 | O-H stretch (broad, from hydrogen-bonded P-OH) |
| 2900-2980 | C-H stretch (aliphatic) |
| ~2300 | P-H stretch (if present as impurity) |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) |
| ~1250 | P=O stretch |
| 950-1050 | P-O-(H) stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure.
¹H NMR: The proton NMR spectrum will show signals for the phenethyl backbone and the acidic protons.
-
δ 7.1-7.3 ppm (m, 5H): Protons of the phenyl ring.
-
δ 2.7-2.9 ppm (m, 2H): Methylene protons adjacent to the phenyl ring (-CH₂-Ph).
-
δ 1.9-2.1 ppm (m, 2H): Methylene protons adjacent to the phosphorus atom (P-CH₂-). This signal will show coupling to the ³¹P nucleus.
-
δ 10-12 ppm (br s, 2H): Acidic protons of the P(OH)₂ group. This signal is often broad and may exchange with D₂O.
¹³C NMR: The carbon spectrum will correspond to the eight unique carbon atoms in the molecule.
-
δ 125-140 ppm: Signals for the aromatic carbons.
-
~δ 30-35 ppm: Signal for the benzylic carbon (-CH₂-Ph).
-
~δ 25-30 ppm (d): Signal for the carbon directly bonded to phosphorus (P-CH₂-). This signal will appear as a doublet due to one-bond C-P coupling.
³¹P NMR: Phosphorus-31 NMR is highly diagnostic for organophosphorus compounds, with a wide chemical shift range. The signal is typically recorded with proton decoupling.
-
Diethyl (2-phenylethyl)phosphonate (precursor): Expected chemical shift δ ~28-32 ppm.[11][16]
-
(2-Phenylethyl)phosphonic acid (product): Expected chemical shift δ ~30-35 ppm. The exact shift is sensitive to pH and solvent.[17][18][19]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For (2-Phenylethyl)phosphonic acid (MW = 186.14), the molecular ion peak [M]⁺ or [M+H]⁺ would be expected at m/z 186 or 187, respectively. Common fragmentation would involve the loss of water and cleavage at the benzylic position.
Applications in Research and Development
The unique properties of (2-Phenylethyl)phosphonic acid make it a valuable tool in several scientific and industrial fields.
Drug Development and Enzyme Inhibition
Phosphonic acids are widely recognized as effective transition-state analogues for inhibiting enzymes that process phosphate-containing substrates, such as peptidases and kinases.[20][21][22] The tetrahedral phosphonate core mimics the geometry of the transition state of ester or amide hydrolysis.
A close analogue, (1-Amino-2-phenylethyl)phosphonic acid, has been shown to be an inhibitor of carboxypeptidase A.[23] It is proposed to bind directly to the active site metal ion (likely via the phosphonate group) while the phenyl ring occupies a hydrophobic pocket, demonstrating the potential of the phenethylphosphonate scaffold in rational drug design.[23]
Caption: Binding model of a phenethylphosphonic acid analog in an enzyme active site.
Corrosion Inhibition
Like many organophosphonates, (2-Phenylethyl)phosphonic acid can function as a corrosion inhibitor for metals such as steel and aluminum. The mechanism involves the chemisorption of the phosphonic acid headgroup onto the metal oxide surface, forming a dense, hydrophobic, self-assembled monolayer. This organic layer acts as a physical barrier, preventing the diffusion of corrosive agents (like water and oxygen) to the metal surface.
Materials Science and Surface Modification
The ability of the phosphonic acid group to form strong, covalent-like bonds with a variety of metal oxide surfaces (e.g., TiO₂, Al₂O₃, SiO₂, ITO) makes it an ideal anchor for creating self-assembled monolayers (SAMs).[2] (2-Phenylethyl)phosphonic acid can be used to modify surfaces, imparting hydrophobicity due to the exposed phenyl groups. This is useful for applications in:
-
Microelectronics: Modifying the work function of electrodes.
-
Biomaterials: Creating defined surfaces for studying cell adhesion.
-
Nanotechnology: Stabilizing metal oxide nanoparticles.
Safety and Handling
(2-Phenylethyl)phosphonic acid is an irritant. Appropriate safety precautions must be taken during handling.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, away from oxidizing agents.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth and seek medical advice.
-
Always consult the Safety Data Sheet (SDS) from the supplier before use.
Conclusion
(2-Phenylethyl)phosphonic acid is a valuable organophosphorus compound with a stable P-C bond and a versatile phosphonic acid functional group. Its synthesis is straightforward via the Michaelis-Arbuzov reaction followed by acid hydrolysis. Its unique combination of a hydrophobic tail and a strongly binding headgroup makes it a compound of significant interest for researchers in medicinal chemistry, where it serves as a scaffold for enzyme inhibitors, and in materials science, for the development of corrosion inhibitors and functionalized surfaces. This guide provides the foundational knowledge required for the effective synthesis, characterization, and application of this important molecule.
References
-
Okamoto, Y., & Ishida, M. (1992). Prediction of pKa Vlaues of Alkylphosphonic Acids. Bulletin of the Chemical Society of Japan, 65(6), 1561-1565. ([Link])
- BenchChem. (2025).
-
Okamoto, Y., & Ishida, M. (1992). Prediction of pKa Vlaues of Alkylphosphonic Acids. Oxford Academic. ([Link])
-
Valenti, C. G., Banci, L., & Bertini, I. (1991). The unusual behavior of the inhibitor S(+)(1-amino-2-phenylethyl)phosphonic acid towards carboxypeptidase A. Inorganica Chimica Acta, 184(1), 1-3. ([Link])
-
Kocsis, T., et al. (2015). Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces. ResearchGate. ([Link])
-
Gancarz, R., & Gancarz, I. (2012). Reaction of diethyl (±) trans -1,2-epoxy-2-phenylethylphospho- nate hydrolysis. ResearchGate. ([Link])
-
Sevrain, C. M., Berchel, M., Couthon, H., & Jaffrès, P. A. (2017). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry, 13, 2186–2213. ([Link])
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules (Basel, Switzerland), 26(10), 2840. ([Link])
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. ([Link])
- BenchChem. (2025). [Amino(phenyl)methyl]phosphonic Acid: A Transition-State Analog for Enzyme Inhibition. BenchChem.
-
Sevrain, C. M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. ([Link])
-
Holý, A., et al. (2012). Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids. Green Chemistry. ([Link])
-
Rueda, E. H., et al. (2009). An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite. ResearchGate. ([Link])
-
Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci. ([Link])
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. ([Link])
-
ResearchGate. (2001). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. ([Link])
-
Abu-El-Azm, F. S. M., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. ([Link])
- Brown, G. D., et al. (2018).
-
Bunnett, J. F., & Rauhut, M. M. (1958). Phosphonic acid, phenyl-, diethyl ester. Organic Syntheses. ([Link])
-
Zenobi, M. C., et al. (2008). An ATR-FTIR Study of Different Phosphonic Acids in Aqueous Solution. PubMed. ([Link])
-
ResearchGate. (2007). An ATR-FTIR study of different phosphonic acids in aqueous solution. ([Link])
- BenchChem. (n.d.).
-
Sarma, G. V. S. R., & Reddy, P. R. (2012). CeCl3.7H2O-SiO2: A heterogeneous catalyst for Michaelis-Arbuzov reaction: High yield synthesis of arylmethyl/heteroaryl phosphon. Scholars Research Library. ([Link])
-
Berkowitz, D. B., et al. (2004). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. ([Link])
-
Rodin, I., et al. (2011). Identification of alkylphosphonic acid derivatives by IR and mass spectrometry. ResearchGate. ([Link])
-
ResearchGate. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ([Link])
-
ResearchGate. (2014). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. ([Link])
- BenchChem. (2025). Application Notes: 31P-NMR Spectroscopy in the Analysis of (2-Aminoethyl)phosphonic Acid. BenchChem.
-
ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. ([Link])
-
ResearchGate. (2007). Differentiation of chiral phosphorus enantiomers by P-31 and H-1 NMR spectroscopy using amino acid derivatives as chemical solvating agents. ([Link])
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. ([Link])
-
Bernhard, S. A., & Orgel, L. E. (1959). Mechanism of enzyme inhibition by phosphate esters. PubMed. ([Link])
-
Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. ([Link])
-
Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. ([Link])
Sources
- 1. DIETHYL 2-PHENYLETHYL PHOSPHONATE 98 synthesis - chemicalbook [chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Arbuzov Reaction [organic-chemistry.org]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Mechanism of enzyme inhibition by phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The unusual behavior of the inhibitor S(+)(1-amino-2-phenylethyl)phosphonic acid towards carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
